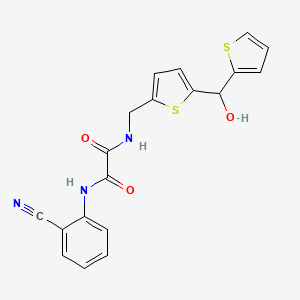![molecular formula C16H9ClF3N B2601870 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline CAS No. 120314-06-9](/img/structure/B2601870.png)
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound with the molecular weight of 307.7 .
Synthesis Analysis
The synthesis of similar compounds often involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, 3-fluoroquinolines have been obtained by cyclocondensation of organometallic reagents with 2-(2,2-difluorovinyl)phenyl substituted isonitriles .Molecular Structure Analysis
The InChI code for this compound is1S/C16H9ClF3N/c17-15-9-13 (12-6-1-2-7-14 (12)21-15)10-4-3-5-11 (8-10)16 (18,19)20/h1-9H . Chemical Reactions Analysis
The chloride in similar compounds can be transformed into intermediates by synthesis with other compounds at certain temperatures, followed by cyclization .Physical And Chemical Properties Analysis
The melting point of this compound is between 118-120 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Activity
New derivatives of 2-chloro-quinoline have been synthesized, showcasing significant antifungal and antibacterial activity against various strains, highlighting the potential of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline derivatives in developing antimicrobial agents (Kategaonkar et al., 2010).
Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication
Studies on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including a chlorophenyl substituted group, have demonstrated their potential in photodiode fabrication due to their significant photovoltaic response under illumination, which is crucial for developing advanced photovoltaic devices (Zeyada et al., 2016).
Structural and Optical Properties
The structural and optical properties of certain quinoline derivatives have been thoroughly investigated, revealing that these compounds possess unique optical characteristics, making them suitable for various applications in materials science and photonics (Zeyada et al., 2016).
Synthesis and Chemical Behavior with Nucleophilic Reagents
Research on 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline has provided insights into its chemical behavior towards nucleophilic reagents, opening avenues for the development of new chemical reactions and potentially novel compounds for further scientific exploration (El‐Deen & Mahmoud, 2000).
Anticancer Potential
Exploratory studies on quinoline derivatives have indicated their potential in anticancer applications. The synthesis of novel compounds and their evaluation against various cancer cell lines underscore the importance of quinoline structures in medicinal chemistry and oncology research (Othman et al., 2019).
Safety and Hazards
The safety data sheet for similar compounds suggests that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N/c17-15-9-13(12-6-1-2-7-14(12)21-15)10-4-3-5-11(8-10)16(18,19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAYSZNXKSYNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
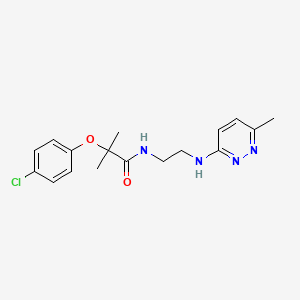

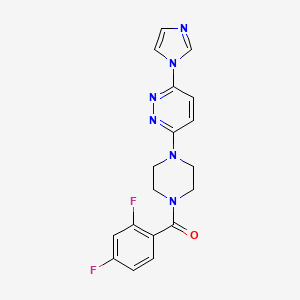
![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)
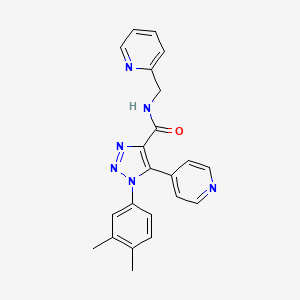
![5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2601794.png)
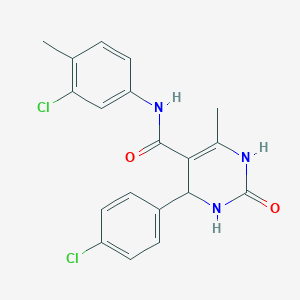
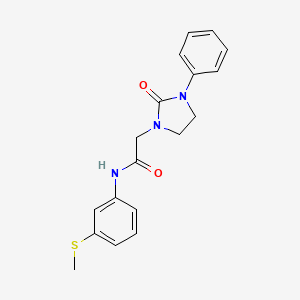
![(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2601798.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)
![6-chloro-8'-[(dimethylamino)methyl]-7'-hydroxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B2601803.png)
![1-(2-Methoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2601804.png)

